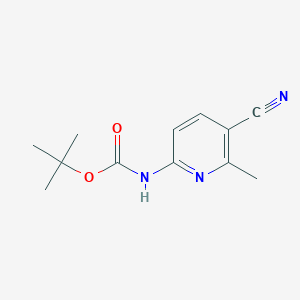

tert-Butyl 5-cyano-6-methylpyridin-2-ylcarbamate

説明

科学的研究の応用

Synthesis and Characterization

A study focused on the photochemical and thermal synthesis of polypyridine ruthenium(II) complexes, highlighting the versatility of pyridine derivatives in creating complexes with potential applications in catalysis and material science (Bonnet et al., 2003). This research underscores the adaptability of pyridine structures in constructing complex molecules with specific properties.

Advanced Material Applications

Research on 4-tert-butylpyridine addition to redox electrolytes used in dye-sensitized TiO2 solar cells reveals its significant impact on improving solar cell performance (Boschloo et al., 2006). This study exemplifies how modifications to pyridine structures can enhance material properties for renewable energy applications.

Organic Synthesis and Reactions

Work on the preparation and Diels-Alder reaction of 2-Amido substituted furan showcases the utility of tert-butyl and pyridine derivatives in facilitating complex organic reactions (Padwa et al., 2003). This research highlights the role of these compounds in synthesizing new molecules with potential pharmacological applications.

Environmental and Photocatalytic Studies

Studies on the degradation pathways during the treatment of methyl tert-butyl ether by UV/H2O2 process demonstrate the environmental relevance of tert-butyl compounds in water treatment technologies (Stefan et al., 2000). It indicates the potential of tert-butyl derivatives in addressing pollution and environmental degradation.

Medicinal Chemistry Applications

Research into the synthesis, antiarrhythmic, and hypotensive activity of certain ureas and carbamates, including phenyl N-substituted carbamates, sheds light on the therapeutic potential of compounds with tert-butyl and pyridine moieties (Chalina et al., 1998). This study underscores the importance of these derivatives in developing new medications.

特性

IUPAC Name |

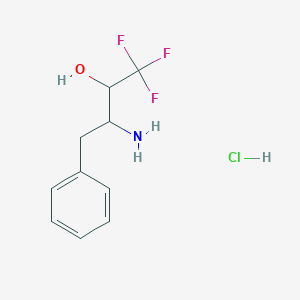

tert-butyl N-(5-cyano-6-methylpyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2/c1-8-9(7-13)5-6-10(14-8)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXDVAWQTLDPFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2654349.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2654351.png)

![3-[(4-Methylphenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2654352.png)

![4-[(2-chlorophenyl)methyl]-1-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2654354.png)

![4-[5-(Methoxymethyl)-1,2-oxazole-3-carbonyl]piperazine-1-sulfonyl fluoride](/img/structure/B2654356.png)

![2-[Cyclohex-3-en-1-yl-[(2-propylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2654357.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-3-phenylpropan-1-one](/img/structure/B2654360.png)

![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-pyridin-3-ylethanone](/img/structure/B2654364.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-hydroxypropyl)oxalamide](/img/structure/B2654366.png)

![ethyl 4-[(9H-fluoren-2-yl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2654372.png)